Titanium aluminide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Titanium aluminide, with the chemical formula TiAl, is an intermetallic compound known for its lightweight and high-temperature resistance properties. It is commonly referred to as gamma this compound. This compound is notable for its low density (approximately 4.0 g/cm³) and excellent oxidation and corrosion resistance at elevated temperatures, making it a valuable material in various high-performance applications, particularly in the aerospace and automotive industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Titanium aluminide can be synthesized through several methods, including mechanical alloying, spark plasma sintering, and additive manufacturing. Mechanical alloying involves grinding and blending titanium and aluminum powders in a controlled environment to achieve a homogeneous mixture, which is then consolidated and sintered . Spark plasma sintering is another advanced technique that offers precise control over the microstructural properties of the material .

Industrial Production Methods: In industrial settings, this compound is often produced using casting and melting techniques. Additive manufacturing methods such as direct energy deposition, electron beam additive manufacturing, and laser powder bed fusion are also gaining popularity for producing complex this compound components .

Análisis De Reacciones Químicas

Types of Reactions: Titanium aluminide primarily undergoes oxidation reactions due to its high affinity for oxygen. It forms a protective oxide layer that enhances its corrosion resistance. The compound can also participate in reduction and substitution reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include titanium tetrachloride (TiCl₄) and aluminum subchloride (AlCl). These reagents are often used in chemical vapor synthesis processes .

Major Products: The major products formed from the reactions of this compound include various oxides and intermetallic phases such as Ti₃Al and TiAl₃. These products contribute to the material’s high-temperature stability and mechanical strength .

Aplicaciones Científicas De Investigación

Aerospace Applications

Titanium aluminides are primarily utilized in the aerospace industry, particularly in components that operate at elevated temperatures. Their lightweight nature and high strength make them suitable for various parts of aircraft engines.

Engine Components

- Low-Pressure Turbine Blades : Titanium aluminides are used in low-pressure turbine blades for their ability to withstand high temperatures while maintaining structural integrity. For instance, the General Electric GEnx engine incorporates titanium aluminide blades, which offer weight savings compared to traditional nickel-based superalloys .

- Compressor Cases : The use of titanium aluminides in compressor cases allows for reduced weight without compromising performance. The gamma phase titanium aluminides exhibit superior oxidation resistance and mechanical properties at elevated temperatures .

Structural Applications

Titanium aluminides are also explored for structural components in aircraft due to their high specific strength and good creep resistance up to approximately 700 °C .

| Component Type | Material Used | Properties |

|---|---|---|

| Low-pressure turbine blade | TiAl (Gamma phase) | High-temperature strength, lightweight |

| Compressor case | Ti-24Al-11Nb | Excellent oxidation resistance |

Automotive Applications

The automotive sector is increasingly adopting titanium aluminides for components that require high strength-to-weight ratios.

Engine Parts

- Exhaust Valves : Titanium aluminides are considered for exhaust valves due to their ability to withstand thermal cycling and corrosion at high temperatures .

- Turbocharger Components : The lightweight nature of titanium aluminides allows for improved performance in turbocharger applications by reducing overall engine weight .

| Component Type | Material Used | Benefits |

|---|---|---|

| Exhaust valves | TiAl | High-temperature stability |

| Turbocharger housing | TiAl | Weight reduction |

Military and Space Applications

The military and aerospace sectors utilize titanium aluminides for applications where performance under extreme conditions is critical.

Aerospace Defense Systems

- Missile Components : The high specific strength of titanium aluminides makes them ideal for missile components that must endure extreme temperatures and pressures during flight .

Spacecraft Structures

- Satellite Frames : Titanium aluminides are being investigated for use in satellite frames due to their low density and resistance to thermal expansion, which is vital in space environments .

Biomedical Applications

While less common than other titanium alloys, titanium aluminides are being explored for biomedical applications due to their biocompatibility and mechanical properties.

Orthopedic Implants

Research is ongoing into the use of titanium aluminides in orthopedic implants where lightweight materials can reduce the overall load on bone structures while providing adequate mechanical support .

Case Study 1: General Electric GEnx Engine

The GEnx engine utilizes this compound low-pressure turbine blades, demonstrating a significant reduction in weight (up to 50% compared to traditional materials) while maintaining performance under high-temperature conditions. This application illustrates the potential of this compound alloys to enhance fuel efficiency and reduce emissions in modern aircraft engines .

Case Study 2: NASA Research on Gamma this compound

NASA has conducted extensive research on gamma this compound alloys, focusing on their application in aerospace transportation systems. Testing has shown that these alloys exhibit good ductility and strength retention at elevated temperatures, making them suitable candidates for future aerospace applications where lightweight structures are essential .

Mecanismo De Acción

The mechanism of action of titanium aluminide is primarily attributed to its ordered intermetallic structure and partial covalent bonding. This structure provides the material with high stiffness, strength, and resistance to creep at elevated temperatures. The formation of a protective oxide layer further enhances its corrosion resistance .

Comparación Con Compuestos Similares

Titanium aluminide is often compared to other intermetallic compounds such as Ti₃Al and TiAl₃. While all these compounds share similar high-temperature resistance and lightweight properties, gamma this compound (TiAl) is particularly notable for its superior oxidation resistance and mechanical strength .

Other similar compounds include titanium alloys such as Ti-6Al-4V, which are widely used in aerospace and biomedical applications. this compound offers a unique combination of properties that make it a strong competitor to these traditional alloys .

Actividad Biológica

Titanium aluminide (TiAl) is an intermetallic compound that has garnered significant attention due to its advantageous properties, particularly in high-temperature applications such as aerospace components. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential applications in medical implants, and relevant research findings.

Overview of this compound

Titanium aluminides are primarily composed of titanium and aluminum, exhibiting a unique combination of lightweight, high strength, and excellent oxidation resistance. These properties make TiAl suitable for applications in environments where traditional materials may fail due to extreme conditions. However, the biological implications of this compound, especially in biomedical contexts, require thorough investigation.

Biological Activity and Implications

The biological activity of this compound can be assessed through several key factors:

- Biocompatibility : The interaction of TiAl with biological tissues is crucial for its application in implants. Studies have shown that titanium-based materials generally exhibit good biocompatibility; however, the specific behavior of TiAl in biological environments is less understood.

- Inflammatory Response : Research indicates that the presence of titanium particles can stimulate an inflammatory response. For instance, a study comparing the biological activity of titanium and alumina ceramic particles found that smaller titanium particles elicited a higher expression of pro-inflammatory cytokines such as TNF-alpha in murine macrophage cells . This suggests that while TiAl may be biocompatible, its particulate form could provoke inflammation.

- Osteointegration : The ability of TiAl to promote bone integration is critical for orthopedic applications. Recent studies have explored surface modifications to enhance osteoconductivity. For example, bioactive coatings on titanium surfaces have been shown to improve cell adhesion and proliferation, promoting better integration with bone tissue .

Case Studies

- In Vitro Studies on Particle-Induced Inflammation :

- Surface Modifications for Enhanced Biocompatibility :

- Mechanical Properties and Biological Performance :

Research Findings

Recent advancements in understanding the biological activity of titanium aluminides include:

- Microstructural Influence : The microstructure of TiAl can significantly impact its biological performance. For instance, varying the alloying elements and processing conditions can tailor the microstructure to optimize both mechanical properties and biocompatibility .

- Additive Manufacturing : The use of additive manufacturing techniques has been explored to produce TiAl components with precise microstructural control. This approach allows for the customization of properties suitable for specific biomedical applications while maintaining desired mechanical characteristics .

Comparative Data Table

| Property | This compound (TiAl) | Titanium Alloy (Ti6Al4V) |

|---|---|---|

| Density (g/cm³) | 3.8 | 4.43 |

| Yield Strength (MPa) | 400-600 | 900-1200 |

| Biocompatibility | Moderate | High |

| Osteointegration Potential | Moderate | High |

| Corrosion Resistance | High | Moderate |

Propiedades

InChI |

InChI=1S/3Al.Ti |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPDWFJSZHWILH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

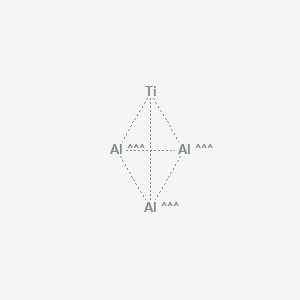

Canonical SMILES |

[Al].[Al].[Al].[Ti] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.812 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.